molecular formula C15H11FN2OS B2846121 (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1311996-08-3

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide

Cat. No. B2846121
CAS RN: 1311996-08-3
M. Wt: 286.32
InChI Key: NMKHVERVPBLABW-UHFFFAOYSA-N
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Description

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. This compound has gained significant research interest due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Fluorescent Materials and Optical Properties

  • Fluorescence and Solvatochromism: Certain thioamide compounds have been utilized in synthesizing a variety of fluorescent dyes, demonstrating significant fluorescence across a broad spectrum (412–672 nm) and exhibiting properties like dual fluorescence and solvatochromism, which are essential for developing advanced optical materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
  • Electrochromic and Electrofluorescent Polymers: Research into crosslinked aromatic polyamides containing thiophene and furane groups has led to materials with high emission fluorescence and potential applications in heat-sensitive devices due to the ability to activate or quench fluorescence based on thermal processes (Sánchez, Sobarzo, Gatica, & Macleod-Carey, 2015).

Organic Synthesis and Chemical Reactions

  • Synthesis of Aryl Alpha-Ketoamides: Cyanomethylamines, related to the compound , have been employed in synthesizing aryl alpha-ketoamides, demonstrating a versatile approach to constructing complex molecules for pharmaceutical research and development (Yang et al., 2002).
  • Chemoselective Thionation-Cyclization: An efficient method for synthesizing 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization of functionalized enamides has been developed, showcasing the versatility of thioamide compounds in facilitating novel organic transformations (Kumar, Parameshwarappa, & Ila, 2013).

Antipathogenic and Cytotoxic Activities

  • Antipathogenic Properties: Thiourea derivatives, structurally related to the compound , have shown significant antipathogenic activity, especially against biofilm-forming bacteria, indicating potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
  • Cytotoxicity Against Cancer Cells: Research into mono Mannich bases derived from similar compounds has demonstrated considerable cytotoxicity against cancer cell lines, suggesting a potential avenue for the development of novel anticancer agents (Gul et al., 2009).

properties

IUPAC Name

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-13-4-2-1-3-12(13)14-7-5-11(20-14)6-8-15(19)18-10-9-17/h1-8H,10H2,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHVERVPBLABW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)NCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)NCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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